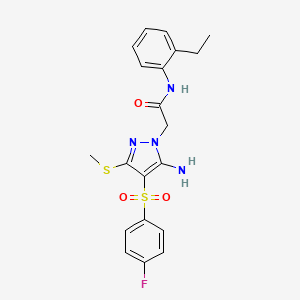

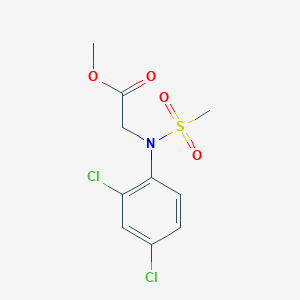

乙基(3-环丙基-1-(4-氧代-3,4,5,6,7,8-六氢喹唑啉-2-基)-1H-吡唑-5-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The ethyl carbamate derivatives, specifically those with a pyrazine ring, have been the subject of research due to their potential as anticancer agents. These compounds have shown the ability to bind with cellular tubulin, leading to an accumulation of cells at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice . Alterations in the carbamate group have been explored to understand their impact on the compound's activity. For instance, the replacement of the ethyl group with a methyl group did not significantly change the activity, whereas bulkier aliphatic groups or a methylamino group reduced the activity . Additionally, acetylation of the amino group or substitution at the 8-position could decrease or destroy the activity .

Synthesis Analysis

The synthesis of these compounds involves various strategies, including transformations at the carbamate group, reductive cyclization of nitropyridine intermediates, and hydride reduction of heteroaromatic compounds . Another synthesis approach involves the reaction of ethyl carbamate with alpha-amino ketone oximes, followed by reductive cyclization to yield a series of ethyl carbamate derivatives . Alterations at the 2 and 3 positions of the pyrazine ring were found to significantly affect cytotoxicity and the inhibition of mitosis in cultured cells .

Molecular Structure Analysis

The molecular structure of ethyl carbamate derivatives is crucial for their biological activity. The presence of the carbamate group is essential for the compounds' activity, and modifications to this group can lead to changes in cytotoxicity . The structure-activity relationship studies have shown that specific alterations in the pyrazine ring can have a significant impact on the compound's ability to inhibit mitosis and exhibit cytotoxic effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl carbamate derivatives include cyclocondensation reactions, which have been optimized using ultrasound irradiation to significantly reduce reaction times . The regioselectivity of these reactions is high, and the yields range from 71-92% . The crystallographic data support the structure of the synthesized ethyl 1H-pyrazole-3-carboxylates .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of the ethyl carbamate derivatives, it can be inferred that these properties are influenced by the structural modifications made to the compounds. The solubility, stability, and reactivity of these compounds are likely to be affected by the alterations in the carbamate group and the pyrazine ring .

科学研究应用

合成和抗菌活性

- 6-(8-羟基喹啉-5-基)-3-甲基吡哒嗪-4-羧酸乙酯及其衍生物对多种细菌和真菌表现出显着的至中等的抗菌活性,证明了这些化合物在开发新型抗菌剂中的潜力 (Abdel-Mohsen,2014)。

- 合成的新的喹唑啉,包括氨基甲酸乙酯化合物的变体,已显示出作为抗菌剂的潜力,表明它们在解决细菌和真菌感染中的应用 (Desai、Shihora 和 Moradia,2007)。

化学合成和表征

- 已经探索了从类似化合物合成各种杂环部分,例如恶二唑、三唑、吡唑和席夫碱,为具有在各个领域潜在应用的新化学实体的开发做出了贡献 (Ang、Donati、Donkor 和 Prager,1992)。

- 对相关氨基甲酸酯化合物的的光化学和合成研究提供了对这些化合物在不同条件下的行为的见解,这对于它们在光化学和合成过程中的应用至关重要 (Fetter、Lempert 和 Møller,1978)。

生物活性和药理学

- 氨基甲酸乙酯化合物的某些衍生物已显示出显着的体外生物活性,表明它们在药物化学和药物开发中的潜力 (Ziegler、Kuck、Harris 和 Lin,1988)。

- 一项关于与氨基甲酸乙酯相关的双[[(氨基甲酰基)氧基]甲基]-取代吡咯并[2,1-a]异喹啉、吡咯并[1,2-a]喹啉和吡咯并[2,1-a]异苯并氮杂卓的合成和抗白血病活性的研究,揭示了它们对 P388 淋巴细胞白血病的有效性 (Anderson、Heider、Raju 和 Yucht,1988)。

属性

IUPAC Name |

ethyl N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-2-25-17(24)19-14-9-13(10-7-8-10)21-22(14)16-18-12-6-4-3-5-11(12)15(23)20-16/h9-10H,2-8H2,1H3,(H,19,24)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATDXWNUAOXUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)

![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)

![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)

![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)